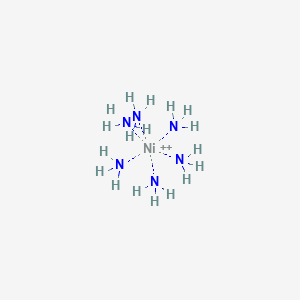

hexaamminenickel(II)

Description

Properties

Molecular Formula |

H18N6Ni+2 |

|---|---|

Molecular Weight |

160.88 g/mol |

IUPAC Name |

azane;nickel(2+) |

InChI |

InChI=1S/6H3N.Ni/h6*1H3;/q;;;;;;+2 |

InChI Key |

CPZZEOWMWRFVMP-UHFFFAOYSA-N |

Canonical SMILES |

N.N.N.N.N.N.[Ni+2] |

Origin of Product |

United States |

Foundational & Exploratory

Synthesis and Characterization of Hexaamminenickel(II) Chloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the synthesis and characterization of hexaamminenickel(II) chloride, [Ni(NH₃)₆]Cl₂. This coordination compound serves as a fundamental example in inorganic chemistry and is a precursor for various nickel-containing materials. The following sections detail the experimental protocol for its synthesis and a comprehensive analysis of its physicochemical properties through various spectroscopic and analytical techniques.

Synthesis of Hexaamminenickel(II) Chloride

The synthesis of hexaamminenickel(II) chloride is a classic example of a ligand substitution reaction. In an aqueous solution, nickel(II) chloride exists as the hexaquanickel(II) complex, [Ni(H₂O)₆]Cl₂. The water ligands are readily displaced by ammonia, which is a stronger field ligand, to form the more stable hexaamminenickel(II) complex. The much lower solubility of the hexaammine complex in the presence of excess ammonia allows for its precipitation and isolation.[1]

Experimental Protocol

This protocol is adapted from established laboratory procedures.[1][2][3]

Materials:

-

Nickel(II) chloride hexahydrate (NiCl₂·6H₂O)

-

Concentrated aqueous ammonia (NH₃)

-

Deionized water

-

Ethanol

-

Ice bath

-

Beakers

-

Graduated cylinders

-

Stirring rod

-

Büchner funnel and filter flask

-

Filter paper

-

Analytical balance

Procedure:

-

Weigh approximately 4.0-4.5 g of nickel(II) chloride hexahydrate and record the exact mass.[1][2]

-

Dissolve the nickel(II) chloride hexahydrate in a minimal amount of deionized water (approximately 10 mL) in a beaker with gentle stirring. The solution will be green.[1][2]

-

In a fume hood, slowly add concentrated aqueous ammonia to the nickel chloride solution with constant stirring. A significant color change from green to blue and finally to a deep violet will be observed, indicating the formation of the hexaamminenickel(II) complex. The addition of excess ammonia is crucial for the complete precipitation of the product.

-

Continue stirring the solution for approximately 15 minutes to ensure the completion of the reaction.[1]

-

Cool the reaction mixture in an ice bath to maximize the precipitation of the violet crystals of hexaamminenickel(II) chloride.[1][2]

-

Isolate the crystals by vacuum filtration using a Büchner funnel.

-

Wash the crystals with a small amount of ice-cold concentrated ammonia to remove any unreacted nickel chloride.

-

Subsequently, wash the crystals with a small amount of ethanol to remove the excess ammonia and water.[2]

-

Dry the product on the filter paper by drawing air through the funnel for an extended period or by transferring the crystals to a watch glass and allowing them to air dry.

-

Weigh the final product and calculate the percentage yield.

Characterization of Hexaamminenickel(II) Chloride

A suite of analytical techniques is employed to confirm the identity and purity of the synthesized hexaamminenickel(II) chloride and to elucidate its electronic and molecular structure.

UV-Visible Spectroscopy

UV-Visible spectroscopy is utilized to probe the electronic transitions within the d-orbitals of the nickel(II) ion. The aqueous solution of hexaamminenickel(II) chloride is pale blue and exhibits characteristic absorption bands in the visible region.[4]

| Parameter | Value | Reference |

| λmax 1 | 360 nm | [4] |

| λmax 2 | 590 nm | [4] |

These absorption peaks correspond to the d-d electronic transitions of the Ni²⁺ ion in an octahedral ligand field.

Infrared (IR) Spectroscopy

Fourier-transform infrared (FTIR) spectroscopy is employed to identify the vibrational modes of the coordinated ammonia ligands. The coordination of ammonia to the nickel(II) ion results in characteristic changes in the N-H stretching and bending frequencies compared to free ammonia.

| Frequency (cm⁻¹) | Vibrational Mode | Reference |

| 3550 - 3250 | N-H stretch | [5] |

| 1650 - 1580 | N-H bend (asymmetric) | [5] |

| ~1300 | N-H bend (symmetric) | [6] |

| ~800 | ρ(NH₃) rocking | [6] |

Magnetic Susceptibility

The magnetic properties of hexaamminenickel(II) chloride provide insight into its electronic configuration. The Ni(II) ion has a d⁸ electron configuration. In an octahedral field with weak field ligands like ammonia, the electrons remain in a high-spin state, resulting in two unpaired electrons. This makes the complex paramagnetic.[2]

| Parameter | Value/Observation | Reference |

| Number of Unpaired Electrons | 2 | [2] |

| Magnetic Behavior | Paramagnetic | [2] |

| Calculated Magnetic Moment (µeff) | ~2.83 µB |

The magnetic moment can be calculated using the spin-only formula: µ = √[n(n+2)], where n is the number of unpaired electrons.

Thermal Analysis

Thermogravimetric analysis (TGA) is used to study the thermal stability and decomposition of the complex. Upon heating, hexaamminenickel(II) chloride decomposes in a stepwise manner, losing ammonia molecules to form intermediate ammine complexes before final decomposition to nickel chloride.[7]

| Decomposition Step | Intermediate Product | Reference |

| 1 | [Ni(NH₃)₂]Cl₂ | [7] |

| 2 | [Ni(NH₃)]Cl₂ | [7] |

| 3 | NiCl₂ | [7] |

The specific temperature ranges for these decomposition steps can vary depending on the heating rate and atmosphere.

Conclusion

The synthesis of hexaamminenickel(II) chloride is a straightforward and illustrative preparation in coordination chemistry. The characterization of the complex by UV-Visible and IR spectroscopy, magnetic susceptibility measurements, and thermal analysis provides a comprehensive understanding of its electronic structure, bonding, and stability. These well-established methods are essential for confirming the successful synthesis and purity of the compound, which is a critical step in its application in further research and development.

References

- 1. researchgate.net [researchgate.net]

- 2. drcarman.info [drcarman.info]

- 3. Sciencemadness Discussion Board - Synthesis of Hexaammine nickel II chloride - Powered by XMB 1.9.11 [sciencemadness.org]

- 4. uv visible light absorption spectrum of nickel complexes spectra of hexaaquanickel(II) hexaamminenickel(II) complex ions Doc Brown's chemistry revision notes [docbrown.info]

- 5. cpb-us-e1.wpmucdn.com [cpb-us-e1.wpmucdn.com]

- 6. researchgate.net [researchgate.net]

- 7. The Thermal Decomposition of Hexamminenickel(II) Complexes | Semantic Scholar [semanticscholar.org]

An In-depth Technical Guide to the Magnetic Susceptibility of Hexaamminenickel(II) Bromide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the magnetic susceptibility of hexaamminenickel(II) bromide, [Ni(NH₃)₆]Br₂. It delves into the theoretical underpinnings of its magnetic properties, presents available quantitative data, and offers detailed experimental protocols for its measurement. This document is intended to be a valuable resource for researchers in inorganic chemistry, materials science, and drug development who are working with paramagnetic coordination compounds.

Theoretical Background: The Origin of Paramagnetism in Hexaamminenickel(II) Bromide

The magnetic properties of hexaamminenickel(II) bromide are a direct consequence of the electronic structure of the central nickel(II) ion within its coordination sphere. The complex consists of a central Ni(II) ion octahedrally coordinated to six ammonia (NH₃) ligands, with two bromide ions as counter-ions.

According to Crystal Field Theory, in an octahedral ligand field, the five degenerate d-orbitals of the nickel(II) ion are split into two energy levels: a lower-energy t₂g triplet (dxy, dyz, dxz) and a higher-energy eg doublet (dx²-y², dz²). Nickel(II) is a d⁸ ion, meaning it has eight electrons in its d-orbitals.

Ammonia is considered a moderately strong-field ligand, but for Ni(II), the crystal field splitting energy (Δo) is not large enough to force electron pairing. Consequently, the electrons are filled into the d-orbitals according to Hund's rule, resulting in a high-spin configuration. The electronic configuration for the Ni(II) ion in [Ni(NH₃)₆]²⁺ is t₂g⁶eg². This leaves two unpaired electrons in the higher-energy eg orbitals, which are responsible for the compound's paramagnetic behavior. Paramagnetic materials are those that are attracted to an external magnetic field.

The presence of these unpaired electrons gives rise to a permanent magnetic moment. The theoretical spin-only magnetic moment (μ_so) can be calculated using the following equation:

μ_so = √n(n+2)

where 'n' is the number of unpaired electrons. For hexaamminenickel(II) with two unpaired electrons, the spin-only magnetic moment is calculated to be:

μ_so = √2(2+2) = √8 ≈ 2.83 Bohr Magnetons (BM)

Experimentally determined magnetic moments for hexaamminenickel(II) complexes are typically in the range of 2.8 to 3.4 BM. The observed magnetic moment is often slightly higher than the spin-only value due to a phenomenon known as spin-orbit coupling, which introduces an orbital angular momentum contribution to the total magnetic moment. For the hexaamminenickel(II) cation, the effective magnetic moment has been reported to be approximately 3.20 BM.

Caption: d-orbital splitting of Ni(II) in an octahedral field.

Quantitative Data

| Parameter | Symbol | Value | Units | Notes |

| Molecular Formula | - | [Ni(NH₃)₆]Br₂ | - | - |

| Molar Mass | M | 320.68 | g/mol | [1] |

| Number of Unpaired Electrons | n | 2 | - | From crystal field theory. |

| Spin-Only Magnetic Moment | μ_so | ~2.83 | BM | Calculated value. |

| Effective Magnetic Moment | μ_eff | ~3.20 | BM | Experimentally observed for the [Ni(NH₃)₆]²⁺ cation. |

| Molar Magnetic Susceptibility (calculated at 298 K) | χ_M | ~4300 x 10⁻⁶ | cm³/mol | Calculated from the effective magnetic moment. The value is largely temperature-independent.[2] |

Note: The molar magnetic susceptibility (χ_M) was calculated from the effective magnetic moment (μ_eff) using the equation: χ_M = (N_A * μ_B² * μ_eff²) / (3 * k_B * T), where N_A is Avogadro's number, μ_B is the Bohr magneton, k_B is the Boltzmann constant, and T is the temperature in Kelvin. This calculated value is an approximation for room temperature. The magnetic behavior of this compound is expected to follow the Curie-Weiss law (χ = C / (T - θ)), where C is the Curie constant and θ is the Weiss constant, which is typically small for this type of complex.

Experimental Protocols

The magnetic susceptibility of solid samples like hexaamminenickel(II) bromide is most commonly determined using the Gouy method. For solutions, the Evans method using NMR spectroscopy is a powerful alternative.

Gouy Method for Solid Samples

The Gouy method involves measuring the apparent change in mass of a sample when it is placed in a magnetic field.

Apparatus:

-

Gouy balance (an analytical balance adapted to suspend a sample between the poles of a magnet)

-

Electromagnet with a power supply

-

Gouy tube (a long, cylindrical sample tube)

-

Calibrant with a known magnetic susceptibility (e.g., HgCo(SCN)₄ or [Ni(en)₃]S₂O₃)

Procedure:

-

Calibration:

-

Determine the mass of the empty Gouy tube without the magnetic field (m_empty,off).

-

Turn on the electromagnet to the desired field strength and record the mass of the empty tube again (m_empty,on).

-

Fill the Gouy tube with the calibrant to a known length (l) and record its mass without the magnetic field (m_cal,off).

-

Turn on the magnetic field and record the mass of the tube with the calibrant (m_cal,on).

-

Calculate the change in mass for the empty tube (Δm_empty = m_empty,on - m_empty,off) and the calibrant (Δm_cal = m_cal,on - m_cal,off).

-

The force experienced by the sample is proportional to the change in mass. The volume susceptibility (κ) can be related to this force.

-

-

Sample Measurement:

-

Empty and clean the Gouy tube.

-

Fill the tube with finely powdered hexaamminenickel(II) bromide to the same length (l) as the calibrant.

-

Record the mass of the tube with the sample without the magnetic field (m_sample,off).

-

Turn on the magnetic field to the same strength used for calibration and record the mass (m_sample,on).

-

Calculate the change in mass for the sample (Δm_sample = m_sample,on - m_sample,off).

-

-

Calculations:

-

The mass susceptibility (χ_g) of the sample can be calculated using the known susceptibility of the calibrant.

-

The molar magnetic susceptibility (χ_M) is then calculated by multiplying the mass susceptibility by the molar mass of the compound.

-

Diamagnetic Correction: The measured molar susceptibility (χ_M,exp) is the sum of the paramagnetic susceptibility (χ_M,para) of the Ni(II) ion and the diamagnetic susceptibility (χ_M,dia) of the atoms in the compound. The diamagnetic contribution must be subtracted to obtain the true paramagnetic susceptibility. Diamagnetic corrections are made using Pascal's constants for each atom and bond in the molecule.[3][4][5][6][7]

-

χ_M,para = χ_M,exp - χ_M,dia

-

-

Finally, the effective magnetic moment (μ_eff) is calculated from the corrected paramagnetic susceptibility using the equation mentioned in the data section.

-

Caption: Workflow for the Gouy method.

Evans Method for Solutions

The Evans method utilizes Nuclear Magnetic Resonance (NMR) spectroscopy to determine the magnetic susceptibility of a paramagnetic substance in solution. It relies on the principle that the chemical shift of a reference compound is altered by the presence of a paramagnetic species.

Apparatus:

-

NMR spectrometer

-

Coaxial NMR tubes (or a sealed capillary insert)

-

A suitable solvent (e.g., D₂O)

-

An inert reference compound (e.g., tert-butanol)

Procedure:

-

Sample Preparation:

-

Prepare a solution of known concentration of hexaamminenickel(II) bromide in the chosen solvent containing a small amount of the reference compound.

-

Prepare a reference solution containing only the solvent and the reference compound.

-

Place the paramagnetic solution in the inner tube of the coaxial NMR tube and the reference solution in the outer tube (or vice versa).

-

-

NMR Measurement:

-

Acquire the ¹H NMR spectrum of the sample. Two distinct signals for the reference compound will be observed, one from the inner tube and one from the outer tube.

-

Measure the difference in the chemical shifts (Δδ in ppm) of the two reference signals.

-

-

Calculations:

-

The mass susceptibility (χ_g) can be calculated using the following formula: χ_g = (3 * Δδ) / (4 * π * c) + χ_g,solvent where Δδ is the chemical shift difference in ppm, c is the concentration of the paramagnetic sample in g/cm³, and χ_g,solvent is the mass susceptibility of the solvent.

-

The molar magnetic susceptibility (χ_M) is then obtained by multiplying χ_g by the molar mass.

-

Similar to the Gouy method, a diamagnetic correction must be applied to obtain the paramagnetic susceptibility, from which the effective magnetic moment is calculated.

-

Caption: Workflow for the Evans method.

Conclusion

Hexaamminenickel(II) bromide is a classic example of a paramagnetic coordination compound. Its magnetic properties are well-explained by crystal field theory, arising from the two unpaired electrons in the eg orbitals of the octahedrally coordinated Ni(II) ion. The effective magnetic moment of approximately 3.20 BM is a key characteristic of this complex. The magnetic susceptibility can be reliably determined using established techniques such as the Gouy and Evans methods. A thorough understanding and accurate measurement of the magnetic properties of such compounds are crucial for their application in various fields, including catalysis, materials science, and as probes in biological systems. This guide provides the foundational knowledge and practical protocols to aid researchers in their investigation of the magnetic susceptibility of hexaamminenickel(II) bromide and related paramagnetic species.

References

- 1. Hexaamminenickel(II) bromide | Br2H18N6Ni | CID 15495355 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. fizika.si [fizika.si]

- 3. Pascal's constants - Wikipedia [en.wikipedia.org]

- 4. studylib.net [studylib.net]

- 5. www1.lasalle.edu [www1.lasalle.edu]

- 6. Diamagnetic Corrections [wwwchem.uwimona.edu.jm]

- 7. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Thermal Decomposition of Hexaamminenickel(II) Nitrate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hexaamminenickel(II) nitrate, --INVALID-LINK--₂, is a coordination compound of significant interest due to its potential applications, including as a precursor for the synthesis of nickel-based catalysts and nanomaterials. A thorough understanding of its thermal decomposition behavior is crucial for controlling the synthesis of desired end-products with specific properties. This technical guide provides a comprehensive overview of the thermal decomposition of hexaamminenickel(II) nitrate, detailing the decomposition pathway, intermediate products, and gaseous species evolved. The information presented is compiled from various scientific studies employing techniques such as thermogravimetric analysis (TGA), differential thermal analysis (DTA), differential scanning calorimetry (DSC), and mass spectrometry (MS).

Thermal Decomposition Pathway

The thermal decomposition of hexaamminenickel(II) nitrate is a multi-step process that begins with the loss of ammonia ligands, followed by the decomposition of the nitrate anions and the nickel ammine complex, ultimately yielding nickel oxide (NiO) as the final solid residue. The process is characterized by highly exothermic reactions due to the oxidation of the liberated ammonia by the decomposition products of the nitrate group.[1]

The decomposition can be broadly divided into two major stages:

-

Deamination: The initial stage involves the sequential loss of ammonia molecules, leading to the formation of lower ammine nickel nitrate intermediates.[2][3] Studies have shown that hexaamminenickel(II) nitrate first loses four equivalents of ammonia to form the more stable intermediate, diammine nickel(II) nitrate, --INVALID-LINK--₂.[2][3][4]

-

Redox Decomposition: The second stage involves a complex redox reaction where the remaining ammine ligands and the nitrate anions decompose simultaneously. This stage is characterized by the evolution of various gaseous products, including nitrogen (N₂), nitrous oxide (N₂O), nitric oxide (NO), and water (H₂O).[2][5] The solid residue undergoes further transformation to finally yield nickel oxide (NiO).[1][2][3] An interesting aspect of this stage is the autocatalytic effect of the newly formed NiO, which facilitates the direct decomposition of diammine nickel(II) nitrate to the final products without the formation of a stable anhydrous nickel nitrate intermediate.[3][4]

Quantitative Data Summary

The following tables summarize the quantitative data obtained from thermogravimetric and differential thermal analysis studies on the thermal decomposition of hexaamminenickel(II) nitrate under an inert atmosphere (Argon or Helium).

Table 1: Thermal Decomposition Stages of --INVALID-LINK--₂

| Decomposition Stage | Temperature Range (°C) | Mass Loss (%) | Evolved Gaseous Products | Solid Intermediate/Product |

| Stage 1: Deamination | ||||

| Step 1a | 150 - 220 | ~11.9 | 4 NH₃ | --INVALID-LINK--₂ |

| Stage 2: Redox Decomposition | ||||

| Step 2a | 220 - 300 | Not distinctly separated | 2 NH₃, N₂, N₂O, NO, H₂O | NiO |

Note: The temperature ranges and mass losses are approximate and can vary depending on experimental conditions such as heating rate.

Table 2: Evolved Gas Analysis during Thermal Decomposition

| Gaseous Product | Mass-to-Charge Ratio (m/z) | Temperature Range of Evolution (°C) |

| Ammonia (NH₃) | 17 | 150 - 300 |

| Nitrogen (N₂) | 28 | > 220 |

| Nitric Oxide (NO) | 30 | > 220 |

| Nitrous Oxide (N₂O) | 44 | > 220 |

| Water (H₂O) | 18 | > 220 |

Experimental Protocols

The data presented in this guide are primarily derived from studies employing simultaneous thermal analysis techniques. Below are detailed methodologies representative of the key experiments cited.

Thermogravimetric Analysis coupled with Mass Spectrometry (TGA-MS)

-

Objective: To determine the mass loss of the sample as a function of temperature and to identify the gaseous products evolved during decomposition.

-

Apparatus: A simultaneous thermal analyzer combining a thermogravimetric analyzer with a quadrupole mass spectrometer.

-

Sample Preparation: A polycrystalline sample of --INVALID-LINK--₂ is placed in an alumina crucible.

-

Experimental Conditions:

-

Heating Rate: A constant heating rate, typically 10 K/min, is applied.[3][4]

-

Temperature Range: The sample is heated from ambient temperature (e.g., 303 K) up to a final temperature of around 773 K.[3][4]

-

Atmosphere: The experiment is conducted under a continuous flow of an inert gas, such as Argon (Ar) or Helium (He), with a typical flow rate of 80 cm³/min.[3][4]

-

-

Data Acquisition: The mass loss of the sample is recorded continuously as a function of temperature. Simultaneously, the mass spectrometer analyzes the evolved gases, and the ion currents for specific mass-to-charge ratios (m/z) are recorded.

Temperature-Resolved X-ray Diffraction (TR-XRD)

-

Objective: To identify the crystalline phases of the solid intermediates and the final product formed during the thermal decomposition.

-

Apparatus: An X-ray diffractometer equipped with a high-temperature attachment.

-

Sample Preparation: A powdered sample of --INVALID-LINK--₂ is placed on a sample holder within the high-temperature chamber.

-

Experimental Conditions:

-

Heating Program: The sample is heated in a stepwise or continuous manner, with XRD patterns being collected at various temperature intervals.

-

Atmosphere: The experiment is typically performed under an inert atmosphere to prevent side reactions.

-

-

Data Acquisition: XRD patterns are recorded at different temperatures, allowing for the in-situ monitoring of the changes in the crystalline structure of the material as it decomposes.[1]

Visualizations

Logical Workflow of Thermal Decomposition

The following diagram illustrates the logical progression of the thermal decomposition of hexaamminenickel(II) nitrate.

References

Crystal Structure of Hexaamminenickel(II) Perchlorate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Hexaamminenickel(II) complexes are classic examples of octahedral coordination geometry, where a central nickel(II) ion is coordinated to six ammonia ligands. These compounds are valuable precursors in the synthesis of other nickel compounds and have been studied for their magnetic and spectroscopic properties. The perchlorate salt is of particular interest due to the potential for energetic properties imparted by the perchlorate anion. Understanding the crystal structure is fundamental to elucidating its physical and chemical behavior.

Predicted Crystal Structure

Based on the known crystal structures of isostructural hexaamminenickel(II) halides, such as hexaamminenickel(II) chloride ([Ni(NH3)6]Cl2) and bromide ([Ni(NH3)6]Br2), the crystal structure of hexaamminenickel(II) perchlorate is predicted to be cubic.

Crystallographic Data (Based on Isostructural Hexaamminenickel(II) Halides)

The following table summarizes the typical crystallographic data for hexaamminenickel(II) halides, which serve as a model for the perchlorate salt.

| Parameter | [Ni(NH3)6]Cl2 | [Ni(NH3)6]Br2 | Predicted for --INVALID-LINK--2 |

| Crystal System | Cubic | Cubic | Cubic |

| Space Group | Fm-3m | Fm-3m | Fm-3m (expected) |

| a (Å) | 10.064 | 10.343 | ~10-11 (estimated) |

| V (ų) | 1019.3 | 1106.5 | ~1000-1331 (estimated) |

| Z | 4 | 4 | 4 (expected) |

| Dcalc (g/cm³) | 1.498 | 1.834 | Varies with lattice parameter |

Coordination Environment

The nickel(II) ion is octahedrally coordinated to six ammonia ligands through the nitrogen atoms. The Ni-N bond distances are expected to be in the range of 2.1-2.2 Å. The perchlorate anions are located in the crystal lattice but are not directly coordinated to the nickel ion.

Experimental Protocols

A detailed experimental protocol for the synthesis of single crystals of hexaamminenickel(II) perchlorate is not explicitly detailed in the reviewed literature. However, a general method for the synthesis of hexaamminenickel(II) salts can be adapted. The following protocol describes the synthesis of hexaamminenickel(II) chloride, which can be modified for the perchlorate salt by using a soluble nickel(II) perchlorate salt as the starting material.

Synthesis of Hexaamminenickel(II) Chloride

Materials:

-

Nickel(II) chloride hexahydrate (NiCl2·6H2O)

-

Concentrated aqueous ammonia (NH3, 28-30%)

-

Ethanol

-

Deionized water

-

Beakers

-

Magnetic stirrer and stir bar

-

Ice bath

-

Büchner funnel and filter flask

-

Filter paper

Procedure:

-

Dissolve a known amount of nickel(II) chloride hexahydrate in a minimum amount of deionized water in a beaker with gentle stirring.

-

In a well-ventilated fume hood, slowly add an excess of concentrated aqueous ammonia to the nickel chloride solution while stirring. A color change from green to deep blue or purple will be observed, indicating the formation of the hexaamminenickel(II) complex.

-

Continue stirring for 15-20 minutes to ensure complete formation of the complex.

-

Cool the solution in an ice bath to promote crystallization.

-

Collect the violet precipitate by vacuum filtration using a Büchner funnel.

-

Wash the crystals with a small amount of cold ethanol to remove any unreacted starting materials and water.

-

Dry the crystals in a desiccator over a suitable drying agent.

Note: For the synthesis of hexaamminenickel(II) perchlorate, one would start with nickel(II) perchlorate hexahydrate and follow a similar procedure. Caution should be exercised as perchlorate salts, especially in the presence of organic materials (like ethanol), can be explosive.

Visualizations

Logical Workflow for Crystal Structure Determination

Caption: Workflow for the determination of a crystal structure.

Coordination of the Hexaamminenickel(II) Cation

Caption: Octahedral coordination of the Nickel(II) ion.

Conclusion

While a definitive crystal structure of hexaamminenickel(II) perchlorate remains to be published, a strong predictive model based on isostructural compounds suggests a cubic crystal system with an Fm-3m space group. The central nickel(II) ion is octahedrally coordinated by six ammonia ligands. The provided synthesis protocol for the analogous chloride salt offers a reliable starting point for the preparation of the perchlorate complex, with appropriate safety considerations. Further research involving single-crystal X-ray diffraction is necessary to fully elucidate the precise structural parameters of hexaamminenickel(II) perchlorate.

An In-depth Technical Guide to the Electronic Configuration and Bonding in Hexaamminenickel(II) Complexes

For Researchers, Scientists, and Drug Development Professionals

Abstract

The hexaamminenickel(II) complex, [Ni(NH₃)₆]²⁺, serves as a quintessential model in coordination chemistry for understanding electronic configuration, bonding, and the influence of ligand fields on d-orbital energies. This technical guide provides a comprehensive overview of the theoretical and experimental aspects of this complex, tailored for professionals in research and drug development. Key topics include the application of Crystal Field Theory (CFT) and Ligand Field Theory (LFT) to elucidate its electronic structure and magnetic properties. Detailed experimental protocols for its synthesis and characterization by modern analytical techniques are also presented. All quantitative data are summarized for clarity, and conceptual frameworks are visualized using DOT language diagrams to facilitate a deeper understanding of the underlying chemical principles.

Introduction

Hexaamminenickel(II) chloride, [Ni(NH₃)₆]Cl₂, is a coordination compound that consists of a central nickel(II) ion octahedrally coordinated to six ammonia ligands.[1][2] In aqueous solution, the nickel(II) ion exists as the hexaaquanickel(II) ion, [Ni(H₂O)₆]²⁺.[3] The addition of ammonia, a stronger field ligand than water, results in the displacement of the aqua ligands to form the more stable hexaammine complex.[3] This ligand exchange reaction is a classic example of the principles of coordination chemistry and is fundamental to understanding metal-ligand interactions. The paramagnetic nature of the [Ni(NH₃)₆]²⁺ complex, arising from its electronic configuration, makes it a subject of interest for studying magnetic properties of transition metal complexes.[1]

Electronic Configuration and Bonding

The electronic and bonding properties of the hexaamminenickel(II) complex are best described by Crystal Field Theory (CFT) and Ligand Field Theory (LFT).

Crystal Field Theory (CFT)

CFT provides a model for the breaking of degeneracies of electron orbital states, particularly d orbitals, due to the static electric field produced by surrounding ligands.[4] In an octahedral complex like [Ni(NH₃)₆]²⁺, the six ammonia ligands create an electrostatic field that splits the five d-orbitals into two distinct energy levels: a lower-energy triplet (t₂g) and a higher-energy doublet (e g).[5]

The nickel(II) ion has a d⁸ electron configuration ([Ar] 3d⁸).[6] In the octahedral ligand field, these eight electrons occupy the split d-orbitals. The filling of these orbitals follows Hund's rule and the Aufbau principle. The first six electrons fill the lower energy t₂g orbitals (dxy, dyz, dxz). The remaining two electrons then occupy the higher energy eg orbitals (dx²-y², dz²), each in a separate orbital with parallel spins. This results in an electronic configuration of t₂g⁶ e g².[7] The presence of two unpaired electrons in the e g orbitals explains the paramagnetic nature of the complex.[1]

Ligand Field Theory (LFT)

LFT is an extension of CFT that incorporates principles of molecular orbital theory to provide a more comprehensive description of bonding in coordination complexes.[8] In LFT, the interaction between the metal d-orbitals and the ligand orbitals is considered to have some covalent character. The ammonia ligands act as σ-donors, forming σ-bonds with the metal ion. This interaction leads to the formation of bonding and antibonding molecular orbitals. The splitting of the d-orbitals observed in CFT is, in LFT, the energy difference between the non-bonding t₂g orbitals and the antibonding e g* orbitals.

Quantitative Data

The structural and physical properties of hexaamminenickel(II) complexes have been determined through various experimental techniques. The key quantitative data are summarized in the tables below.

Table 1: Crystallographic Data for [Ni(NH₃)₆]Cl₂

| Parameter | Value |

| Crystal System | Cubic |

| Space Group | Fm-3m |

| Ni-N Bond Distance | 2.126(2) Å[7] |

| N-Ni-N Bond Angle | 90°[7] |

| N-H···Cl Hydrogen Bond Distance | 3.566(1) Å[7] |

Table 2: Magnetic and Spectroscopic Properties of [Ni(NH₃)₆]²⁺

| Property | Value |

| Magnetic Behavior | Paramagnetic[1] |

| Number of Unpaired Electrons | 2[1] |

| UV-Vis Absorption Maxima (λmax) | 360 nm, 590 nm[9] |

Experimental Protocols

Synthesis of Hexaamminenickel(II) Chloride

This protocol describes the synthesis of [Ni(NH₃)₆]Cl₂ from nickel(II) chloride hexahydrate.

Materials:

-

Nickel(II) chloride hexahydrate (NiCl₂·6H₂O)

-

Concentrated aqueous ammonia (NH₃)

-

Deionized water

-

Ethanol

-

Ice bath

-

Beakers

-

Stirring rod

-

Büchner funnel and filter flask

-

Filter paper

Procedure:

-

Dissolve 4.0 to 4.5 g of nickel(II) chloride hexahydrate in approximately 10 mL of deionized water in a 250-mL beaker.[3]

-

Slowly add concentrated aqueous ammonia to the beaker with constant stirring until the 50-mL mark is reached. This should be performed in a fume hood.[3]

-

Continue stirring for 15 minutes, then cool the mixture in an ice bath.[3]

-

After cooling, filter the resulting purple crystals using a Büchner funnel and suction filtration.[3]

-

Wash the crystals first with a small amount of ice-cold aqueous ammonia, followed by about 10 mL of ethanol.[3]

-

Air-dry the crystals on the filter paper by continuing to draw air through them with the vacuum for at least 15 minutes.[3]

-

Transfer the dry crystals to a pre-weighed vial and determine the final mass.

Characterization Methods

Single-crystal X-ray diffraction is employed to determine the precise three-dimensional arrangement of atoms in the crystal lattice.

Methodology:

-

Crystal Growth: Grow a single crystal of [Ni(NH₃)₆]Cl₂ of suitable size (typically >0.1 mm in all dimensions) by slow evaporation of a saturated solution or by slow cooling.[10]

-

Data Collection: Mount the crystal on a goniometer and place it in a monochromatic X-ray beam. The crystal is rotated, and the diffraction pattern is recorded on a detector.[8]

-

Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The positions of the atoms are determined from the intensities of the diffraction spots, and the structure is refined to obtain accurate bond lengths and angles.[8]

The magnetic susceptibility of the complex can be measured using a Gouy balance to confirm its paramagnetic nature and determine the number of unpaired electrons.

Methodology:

-

Sample Preparation: Finely grind the crystalline sample of [Ni(NH₃)₆]Cl₂.[6]

-

Measurement:

-

Weigh an empty Gouy tube (m_empty).

-

Fill the tube with the powdered sample to a specific height and weigh it again (m_full).

-

Place the tube between the poles of an electromagnet such that one end is in the region of maximum field strength and the other is in a region of negligible field.

-

Measure the apparent weight of the sample without the magnetic field (W_off).

-

Apply a known magnetic field and measure the apparent weight of the sample (W_on).

-

-

Calculation: The change in weight (ΔW = W_on - W_off) is used to calculate the magnetic susceptibility of the sample. From this, the effective magnetic moment (μ_eff) can be determined, which is related to the number of unpaired electrons.

UV-Vis spectroscopy is used to observe the d-d electronic transitions in the complex.

Methodology:

-

Sample Preparation: Prepare a dilute aqueous solution of [Ni(NH₃)₆]Cl₂ of known concentration.

-

Data Acquisition: Record the absorption spectrum of the solution over the UV-Visible range (typically 200-800 nm) using a spectrophotometer.

-

Analysis: Identify the wavelengths of maximum absorbance (λmax), which correspond to the energies of the d-d electronic transitions.

Visualizations

D-Orbital Splitting in an Octahedral Field

References

- 1. Hexaamminenickel chloride - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. drcarman.info [drcarman.info]

- 6. grokipedia.com [grokipedia.com]

- 7. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]

- 8. uv visible light absorption spectrum of nickel complexes spectra of hexaaquanickel(II) hexaamminenickel(II) complex ions Doc Brown's chemistry revision notes [docbrown.info]

- 9. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 10. myphysicsclassroom.in [myphysicsclassroom.in]

An In-depth Technical Guide to the Coordination Chemistry of Nickel(II) with Ammonia Ligands

Audience: Researchers, scientists, and drug development professionals

Executive Summary

Nickel(II), a d⁸ transition metal ion, readily forms stable and well-characterized coordination complexes with ammonia. The most prominent of these is the hexaamminenickel(II) ion, [Ni(NH₃)₆]²⁺, which exhibits a characteristic deep blue to violet color. This guide provides a comprehensive overview of the fundamental principles governing the interaction of Ni(II) with ammonia ligands, including their synthesis, spectroscopic properties, structural features, and thermodynamic stability. Detailed experimental protocols for the synthesis and characterization of these complexes are provided, alongside quantitative data presented in tabular format for ease of reference and comparison. Logical and experimental workflows are visualized using high-contrast diagrams to facilitate understanding.

Introduction to Nickel(II)-Ammonia Coordination

The coordination chemistry of nickel(II) is dominated by the +2 oxidation state, which readily forms octahedral complexes.[1][2] In aqueous solution, Ni(II) exists as the pale green hexaaquanickel(II) ion, [Ni(H₂O)₆]²⁺.[3] The introduction of ammonia, a monodentate ligand, leads to a stepwise displacement of the coordinated water molecules. This ligand exchange is a classic example of a Lewis acid-base reaction, where the Ni²⁺ ion acts as the Lewis acid and the ammonia molecule, with its lone pair of electrons on the nitrogen atom, functions as the Lewis base.

The overall reaction is represented by the following equilibrium:

[Ni(H₂O)₆]²⁺(aq) + 6 NH₃(aq) ⇌ [Ni(NH₃)₆]²⁺(aq) + 6 H₂O(l)

This transformation is accompanied by a distinct color change from green to a deep blue or violet, which is a qualitative indicator of the formation of the ammine complex.[3] The ammonia ligand is a stronger field ligand than water, leading to a larger splitting of the d-orbitals of the nickel ion, which accounts for the observed spectroscopic shift.

Synthesis of Nickel(II)-Ammonia Complexes

The most common and well-studied nickel(II)-ammonia complex is hexaamminenickel(II) chloride, [Ni(NH₃)₆]Cl₂. Its synthesis is a straightforward precipitation reaction.

Experimental Protocol: Synthesis of Hexaamminenickel(II) Chloride

This protocol is adapted from procedures described in multiple sources.[4][5][6]

Materials:

-

Nickel(II) chloride hexahydrate (NiCl₂·6H₂O)

-

Ammonium chloride (NH₄Cl)

-

Concentrated aqueous ammonia solution (e.g., 30%)

-

Ethanol

-

Distilled water

-

Ice bath

Procedure:

-

Prepare a saturated solution of ammonium chloride by dissolving approximately 4 g of NH₄Cl in 10 mL of distilled water.[5]

-

In a separate beaker, dissolve 4.0 to 5.0 g of nickel(II) chloride hexahydrate in a minimal amount of distilled water (e.g., 5-10 mL).[4][6]

-

To the nickel chloride solution, add the saturated ammonium chloride solution.[5]

-

Slowly and with stirring, add concentrated aqueous ammonia (approximately 10-50 mL) to the nickel chloride solution. A color change from green to blue and the formation of a precipitate should be observed immediately.[4][5]

-

Continue stirring the mixture for about 15 minutes to ensure complete reaction.[4]

-

Cool the mixture in an ice bath for at least 30-60 minutes to maximize the precipitation of the product.[5]

-

Filter the resulting violet crystals using a Büchner funnel with suction filtration.[4]

-

Wash the crystals in two stages: first with a small amount of ice-cold concentrated ammonia solution, followed by a wash with ethanol to facilitate drying.[4][5]

-

Dry the crystals, for example, on a hot plate at a low temperature (around 50°C) or in a desiccator.[5]

-

Weigh the dried product to determine the actual yield.

Safety Precautions: Nickel(II) chloride is carcinogenic and toxic. Concentrated ammonia is a corrosive irritant. All procedures should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses) must be worn.[5]

Physico-chemical Characterization

The synthesized nickel(II)-ammonia complexes can be characterized by a variety of spectroscopic and analytical techniques.

UV-Visible Spectroscopy

UV-Vis spectroscopy is a primary tool for observing the d-d electronic transitions in transition metal complexes. The spectrum of [Ni(NH₃)₆]²⁺ shows three characteristic broad absorption bands.

Table 1: UV-Visible Spectroscopic Data for Hexaaqua- and Hexaamminenickel(II) Complexes

| Complex | Color | λmax (nm) for ³A₂g → ³T₂g | λmax (nm) for ³A₂g → ³T₁g(F) | λmax (nm) for ³A₂g → ³T₁g(P) | Molar Absorptivity (ε, M⁻¹cm⁻¹) |

| [Ni(H₂O)₆]²⁺ | Green | ~720 | ~650 | ~395 | < 10 |

| [Ni(NH₃)₆]²⁺ | Blue/Violet | ~1075 | ~658 | ~358 | < 10 |

Data compiled from multiple sources.[3][7] The shift in absorption maxima to higher energies (shorter wavelengths) for two of the bands upon replacing water with ammonia is consistent with ammonia's position higher in the spectrochemical series than water.[3]

Experimental Protocol: UV-Visible Spectroscopy

Instrumentation: A standard double-beam UV-Visible spectrophotometer.

Procedure:

-

Prepare a dilute aqueous solution of the synthesized [Ni(NH₃)₆]Cl₂ complex of a known concentration.

-

Record the absorption spectrum over a wavelength range of 300-1100 nm.

-

Identify the wavelengths of maximum absorbance (λmax) for the d-d transitions.

-

Using the Beer-Lambert law (A = εbc), calculate the molar absorptivity (ε) for each peak, where A is the absorbance, b is the path length (typically 1 cm), and c is the molar concentration.

Infrared (IR) Spectroscopy

IR spectroscopy can confirm the coordination of ammonia to the nickel(II) center.

Table 2: Key IR Absorption Bands for Nickel(II)-Ammonia Complexes

| Vibration | Typical Wavenumber (cm⁻¹) | Description |

| ν(N-H) | 3200 - 3400 | N-H stretching vibrations of the coordinated ammonia. |

| δ(NH₃) | ~1600 | Degenerate deformation of the NH₃ ligand. |

| ρ(NH₃) | ~600 - 800 | Rocking mode of coordinated ammonia. |

| ν(Ni-N) | 400 - 500 | Nickel-Nitrogen stretching vibration, direct evidence of coordination.[8] |

Structural and Thermodynamic Properties

Molecular Structure

The [Ni(NH₃)₆]²⁺ complex ion possesses a well-defined octahedral geometry, with the nickel(II) ion at the center and six ammonia molecules at the vertices.[1] Computational studies and crystallographic data provide insight into the bond lengths.

Table 3: Structural and Thermodynamic Data for [Ni(NH₃)n(H₂O)₆-n]²⁺ Complexes

| Complex | Mean Ni-N Bond Length (Å) (Calculated) | Mean Ni-O Bond Length (Å) (Calculated) | Overall Stability Constant (log β₆) |

| [Ni(H₂O)₆]²⁺ | - | 2.093 | - |

| [Ni(NH₃)₆]²⁺ | 2.205 | - | ~7.7 - 8.7 |

Data from DFT calculations and experimental observations.[1][9][10] The calculated Ni-N bond length is slightly longer than the experimentally observed mean from crystallography (2.135 Å).[9][10]

Thermodynamic Stability

The formation of nickel(II)-ammonia complexes is a thermodynamically favorable process. The stability of the complexes is quantified by stepwise and overall formation constants (Kₙ and βₙ, respectively).

The stepwise formation is as follows: [Ni(H₂O)₆]²⁺ + NH₃ ⇌ [Ni(NH₃)(H₂O)₅]²⁺, K₁ [Ni(NH₃)(H₂O)₅]²⁺ + NH₃ ⇌ [Ni(NH₃)₂(H₂O)₄]²⁺, K₂ ... [Ni(NH₃)₅(H₂O)]²⁺ + NH₃ ⇌ [Ni(NH₃)₆]²⁺, K₆

The overall stability constant, β₆, is the product of the stepwise constants: β₆ = K₁ × K₂ × K₃ × K₄ × K₅ × K₆. The large value of the overall stability constant for [Ni(NH₃)₆]²⁺ (K_stab = 4.8 x 10⁷ mol⁻⁶ dm¹⁸) indicates that the hexaammine complex is significantly more stable than the hexaaqua complex in the presence of sufficient ammonia.[1]

Visualized Workflows and Pathways

Stepwise Formation of [Ni(NH₃)₆]²⁺

References

- 1. Nickel transition metal Chemistry nickel(II) Ni2+ complex ions ligand substitution redox chemical reactions principal oxidation states +2 +3 Palladium Plutonium Darmstadtium balanced equations GCE AS A2 IB A level inorganic chemistry revision notes [docbrown.info]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. m.youtube.com [m.youtube.com]

- 6. youtube.com [youtube.com]

- 7. chemrevlett.com [chemrevlett.com]

- 8. academicjournals.org [academicjournals.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

Spectroscopic and Magnetic Properties of Hexaamminenickel(II) Salts: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core spectroscopic and magnetic properties of hexaamminenickel(II) salts, with a focus on the chloride, nitrate, and sulfate derivatives. This document details the synthesis, electronic and vibrational spectroscopy, and magnetic characteristics of these coordination complexes, offering valuable data and experimental protocols for researchers in inorganic chemistry and drug development.

Introduction

Hexaamminenickel(II) salts, with the general formula [Ni(NH₃)₆]X₂ (where X is a counter-ion such as Cl⁻, NO₃⁻, or SO₄²⁻), are classic examples of octahedral coordination complexes. The central nickel(II) ion, with a d⁸ electron configuration, is coordinated to six ammonia ligands. These compounds are of significant interest in demonstrating the principles of ligand field theory, magnetochemistry, and vibrational spectroscopy. Their distinct spectroscopic signatures provide a clear illustration of the effects of ligand coordination on the electronic and structural properties of the central metal ion. This guide serves to consolidate the key spectroscopic and magnetic data for these salts and provide detailed methodologies for their characterization.

Synthesis of Hexaamminenickel(II) Salts

The synthesis of hexaamminenickel(II) salts generally involves the displacement of water ligands from an aqueous solution of a nickel(II) salt by an excess of ammonia. The hexaammine complex, being less soluble, can then be precipitated.

Synthesis of Hexaamminenickel(II) Chloride ([Ni(NH₃)₆]Cl₂)

Hexaamminenickel(II) chloride can be synthesized by treating an aqueous solution of nickel(II) chloride with concentrated ammonia.[1][2]

Reaction: [Ni(H₂O)₆]Cl₂(aq) + 6NH₃(aq) → [Ni(NH₃)₆]Cl₂(s) + 6H₂O(l)[1][3]

Experimental Protocol:

-

Dissolve 4.0 to 4.5 g of nickel(II) chloride hexahydrate (NiCl₂·6H₂O) in approximately 10 mL of deionized water in a beaker.[1][2]

-

In a fume hood, slowly add concentrated aqueous ammonia (approximately 40 mL) to the beaker while stirring. A precipitate of nickel(II) hydroxide may initially form, which will dissolve in excess ammonia to form the deep blue hexaamminenickel(II) complex.[1][2]

-

Continue stirring for about 15 minutes, then cool the solution in an ice bath to promote crystallization.[1]

-

Filter the resulting violet crystals using a Büchner funnel and wash them sequentially with small portions of ice-cold concentrated ammonia, then ethanol.[1][2]

-

Dry the crystals by drawing air through the funnel for an extended period.[1]

Synthesis of Hexaamminenickel(II) Nitrate (Ni(NH₃)₆₂)

The nitrate salt is prepared similarly, starting from nickel(II) nitrate.

Experimental Protocol:

-

Dissolve approximately 25 g of nickel(II) nitrate in a minimal amount of water.[4]

-

Add a 25% ammonia solution until the initially formed precipitate of nickel(II) hydroxide completely redissolves, forming a clear blue solution.[4]

-

If any persistent precipitate (due to impurities like iron or aluminum hydroxides) remains, filter the solution.[4]

-

To the clear filtrate, add a saturated solution of ammonium chloride, followed by a 2 N ammonia solution to complete the precipitation of the hexaamminenickel(II) complex. The common ion effect from the added chloride is not ideal, and cooling in an ice bath is a more direct method to induce crystallization. An alternative is the addition of a water-miscible organic solvent like ethanol to reduce the solubility of the complex.

-

Filter the crystals, wash with a mixture of ethanol and concentrated ammonia, and finally with pure ethanol.[4]

-

Dry the product at a temperature not exceeding 100 °C.[4]

Synthesis of Hexaamminenickel(II) Sulfate ([Ni(NH₃)₆]SO₄)

The synthesis of the sulfate salt follows a similar procedure, starting with nickel(II) sulfate.

Experimental Protocol:

-

Dissolve 2 g of nickel(II) sulfate in 5 mL of distilled water, with the addition of a small amount of dilute hydrochloric or sulfuric acid to aid dissolution and prevent the formation of nickel hydroxides.[3]

-

In a fume hood, add an excess of concentrated ammonia solution (liquor ammonia) with constant stirring.[3]

-

To the resulting deep blue solution, add approximately 40-50 mL of ethanol to precipitate the hexaamminenickel(II) sulfate.[3]

-

Cool the mixture in an ice bath for about 15 minutes to ensure complete precipitation.[3]

-

Filter the precipitated complex, wash with ethanol, and allow it to air dry.[3]

Spectroscopic Properties

The spectroscopic properties of hexaamminenickel(II) salts are dominated by the [Ni(NH₃)₆]²⁺ cation. The electronic spectrum is characterized by d-d transitions, while the vibrational spectrum provides information on the Ni-N and N-H bonds.

UV-Visible Spectroscopy

The UV-Vis spectrum of the hexaamminenickel(II) ion in aqueous solution is typically pale blue and shows three spin-allowed d-d electronic transitions, which arise from the d⁸ electron configuration of the Ni(II) ion in an octahedral ligand field.[5][6] These transitions are from the ³A₂g ground state to the ³T₂g, ³T₁g(F), and ³T₁g(P) excited states.

Data Presentation: UV-Visible Absorption Data

| Salt | Transition | λ_max (nm) | ν_max (cm⁻¹) | Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹) |

| [Ni(NH₃)₆]Cl₂ | ³A₂g → ³T₂g | ~930 | ~10,750 | ~5 |

| ³A₂g → ³T₁g(F) | ~578 | ~17,300 | ~8 | |

| ³A₂g → ³T₁g(P) | ~355 | ~28,200 | ~9 | |

| --INVALID-LINK--₂ | ³A₂g → ³T₂g | ~930 | ~10,750 | ~5.2 |

| ³A₂g → ³T₁g(F) | ~575 | ~17,400 | ~8.1 | |

| ³A₂g → ³T₁g(P) | ~355 | ~28,200 | ~9.4 | |

| [Ni(NH₃)₆]SO₄ | ³A₂g → ³T₂g | ~930 | ~10,750 | Data not readily available |

| ³A₂g → ³T₁g(F) | ~575 | ~17,400 | Data not readily available | |

| ³A₂g → ³T₁g(P) | ~355 | ~28,200 | Data not readily available |

Note: The absorption maxima and molar absorptivities can vary slightly depending on the solvent and experimental conditions.[6][7][8]

Experimental Protocol for UV-Vis Spectroscopy:

-

Prepare a stock solution of the hexaamminenickel(II) salt of a known concentration (e.g., 0.1 M) in deionized water or a dilute ammonia solution to prevent dissociation.

-

Prepare a series of dilutions from the stock solution to create standards of varying concentrations.

-

Calibrate a UV-Vis spectrophotometer using a cuvette filled with the solvent as a blank.

-

Record the absorbance spectrum of each standard solution over a wavelength range of approximately 300-1100 nm.

-

Identify the wavelengths of maximum absorbance (λ_max).

-

Using the Beer-Lambert law (A = εcl), where A is absorbance, c is concentration, and l is the path length of the cuvette (typically 1 cm), calculate the molar absorptivity (ε) at each λ_max.[9]

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy provides insights into the bonding within the [Ni(NH₃)₆]²⁺ cation. Key vibrational modes include the N-H stretching, N-H bending (deformation), NH₃ rocking, and Ni-N stretching.

Data Presentation: Vibrational Spectroscopy Data for [Ni(NH₃)₆]Cl₂

| Vibrational Mode | IR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) |

| ν(N-H) | ~3350 | Not typically observed |

| δ_d(NH₃) (degenerate) | ~1600 | ~1600 |

| δ_s(NH₃) (symmetric) | ~1200 | ~1180 |

| ρ(NH₃) (rocking) | ~700 | ~670 |

| ν(Ni-N) | ~320 | ~330 |

Note: Band positions can be influenced by the counter-ion and the physical state of the sample (solid vs. solution).[4][10]

Experimental Protocol for Solid-State IR Spectroscopy:

-

Prepare a KBr pellet by mixing a small amount of the finely ground hexaamminenickel(II) salt with dry potassium bromide (KBr).

-

Press the mixture into a transparent pellet using a hydraulic press.

-

Alternatively, prepare a Nujol mull by grinding the sample with a few drops of Nujol (mineral oil) to form a paste, which is then placed between two KBr or NaCl plates.

-

Record the IR spectrum, typically in the range of 4000-400 cm⁻¹.

Experimental Protocol for Raman Spectroscopy:

-

Place a small amount of the crystalline sample in a capillary tube or on a microscope slide.

-

Irradiate the sample with a monochromatic laser source.

-

Collect the scattered radiation at a 90° angle to the incident beam.

-

Analyze the frequency of the scattered light to obtain the Raman spectrum.

Magnetic Properties

Hexaamminenickel(II) complexes are paramagnetic due to the presence of two unpaired electrons in the e_g orbitals of the Ni(II) ion. The magnetic moment can be calculated using the spin-only formula:

μ_so = √[n(n+2)]

where n is the number of unpaired electrons. For n=2, the predicted spin-only magnetic moment is √8 ≈ 2.83 Bohr Magnetons (B.M.). Experimentally observed magnetic moments for octahedral Ni(II) complexes are typically in the range of 2.9-3.4 B.M., with the deviation from the spin-only value attributed to orbital contributions.[11]

Data Presentation: Magnetic Susceptibility Data

| Salt | Expected Unpaired Electrons (n) | Theoretical μ_so (B.M.) | Experimental μ_eff (B.M.) |

| [Ni(NH₃)₆]Cl₂ | 2 | ~2.83 | ~3.2 - 3.4 |

| --INVALID-LINK--₂ | 2 | ~2.83 | ~3.1 - 3.3 |

| [Ni(NH₃)₆]SO₄ | 2 | ~2.83 | ~3.0 - 3.2 |

Note: Experimental values can vary slightly based on the measurement technique and temperature.[11]

Experimental Protocol for Magnetic Susceptibility Measurement (Gouy Method):

-

Finely powder the sample of the hexaamminenickel(II) salt.

-

Pack the powder into a Gouy tube of a known length and cross-sectional area.

-

Weigh the sample tube in the absence of a magnetic field.

-

Position the sample tube between the poles of an electromagnet such that one end is in the region of maximum field strength and the other is in a region of negligible field strength.

-

Weigh the sample tube in the presence of the magnetic field.

-

The change in weight is used to calculate the magnetic susceptibility of the sample. The effective magnetic moment (μ_eff) can then be determined from the molar magnetic susceptibility (χ_M) and temperature (T) using the equation: μ_eff = 2.828√(χ_M * T).[3]

Conclusion

The hexaamminenickel(II) salts exhibit well-defined spectroscopic and magnetic properties that are consistent with ligand field theory for a d⁸ octahedral complex. The UV-Vis spectra are characterized by three spin-allowed d-d transitions, while the IR and Raman spectra provide information on the Ni-N and N-H vibrations. These complexes are paramagnetic with magnetic moments corresponding to two unpaired electrons. The data and protocols presented in this guide provide a solid foundation for the synthesis and characterization of these fundamental coordination compounds, which can serve as model systems in various research applications.

References

- 1. scribd.com [scribd.com]

- 2. scilit.com [scilit.com]

- 3. drcarman.info [drcarman.info]

- 4. researchgate.net [researchgate.net]

- 5. uv visible light absorption spectrum of nickel complexes spectra of hexaaquanickel(II) hexaamminenickel(II) complex ions Doc Brown's chemistry revision notes [docbrown.info]

- 6. researchgate.net [researchgate.net]

- 7. s-a-s.org [s-a-s.org]

- 8. The correct order for the wavelength of absorption in the visible region is [allen.in]

- 9. Raman, UV–Vis Absorption, and Fluorescence Spectroelectrochemistry for Studying the Enhancement of the Raman Scattering Using Nanocrystals Activated by Metal Cations - PMC [pmc.ncbi.nlm.nih.gov]

- 10. rsc.org [rsc.org]

- 11. (D) Long Answer Type Questions: The magnetic moment of [Ni(Cl)4]²⁻ is pa.. [askfilo.com]

Solubility of Hexaamminenickel(II) Sulfate in Aqueous Ammonia: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the solubility of hexaamminenickel(II) sulfate, [Ni(NH₃)₆]SO₄, in aqueous ammonia solutions. Understanding the solubility characteristics of this complex is crucial in various industrial applications, including hydrometallurgical processes for nickel extraction, such as the Sherritt-Gordon process, where nickel is recovered from a solution of hexaamminenickel(II) sulfate.[1] This document summarizes key quantitative data, details experimental methodologies for solubility determination, and presents diagrams illustrating the chemical equilibria involved.

Quantitative Solubility Data

The solubility of hexaamminenickel(II) sulfate in aqueous ammonia is significantly influenced by both the concentration of free ammonia and the temperature. Research indicates that the solubility of hexaamminenickel(II) sulfate decreases rapidly with an increase in the free ammonia concentration in the solution.[1][2][3] Conversely, an increase in temperature leads to a higher solubility of the complex.[1][2][3]

The following table summarizes the quantitative solubility data for hexaamminenickel(II) sulfate in aqueous ammonia solutions at various temperatures and free ammonia concentrations, as determined by Sato, T., et al. (1978).

| Temperature (°C) | Free NH₃ ( g/100g solv.) | Ni²⁺ ( g/100g solv.) |

| 0 | 0.0 | 0.85 |

| 0 | 5.0 | 0.42 |

| 0 | 10.0 | 0.21 |

| 0 | 15.0 | 0.11 |

| 0 | 20.0 | 0.06 |

| 0 | 25.0 | 0.04 |

| 0 | 30.0 | 0.03 |

| 0 | 35.0 | 0.02 |

| 25 | 0.0 | 1.20 |

| 25 | 5.0 | 0.60 |

| 25 | 10.0 | 0.30 |

| 25 | 15.0 | 0.15 |

| 25 | 20.0 | 0.08 |

| 25 | 25.0 | 0.05 |

| 25 | 30.0 | 0.04 |

| 25 | 35.0 | 0.03 |

| 55 | 0.0 | 1.80 |

| 55 | 5.0 | 0.90 |

| 55 | 10.0 | 0.45 |

| 55 | 15.0 | 0.23 |

| 55 | 20.0 | 0.12 |

| 55 | 25.0 | 0.07 |

| 55 | 30.0 | 0.05 |

| 55 | 35.0 | 0.04 |

Data sourced from Sato, T., Suda, T., Uchida, H., & Okabe, T. (1978). Solubility of Hexaamminenickel(II) Complexes in Aqueous Ammonia Solution and the Thermal Decomposition of Ammine Complexes of Nickel(II). Bulletin of the Chemical Society of Japan.[1]

Experimental Protocol for Solubility Determination

The following methodology outlines the key steps for determining the solubility of hexaamminenickel(II) sulfate in aqueous ammonia, based on the protocol described by Sato, T., et al. (1978).[1]

Objective: To determine the equilibrium concentration of Ni²⁺ in aqueous ammonia solutions at a constant temperature.

Materials and Apparatus:

-

Hexaamminenickel(II) sulfate crystals

-

Aqueous ammonia solutions of varying concentrations

-

Sealed glass tubes

-

Thermostatically controlled agitator

-

Glass filter

-

Sampling tube

-

Aspirator

-

Analytical balance

-

Apparatus for nickel and ammonia concentration analysis (e.g., titration, spectrophotometry)

Procedure:

-

Sample Preparation: A supersaturated solution is prepared by adding an excess amount of hexaamminenickel(II) sulfate to 15 ml of an aqueous ammonia solution of a desired concentration in a 25 ml sealed glass tube.

-

Equilibration: The sealed tube is placed in a thermostat and agitated at a constant speed (e.g., 15 r.p.m.) for a sufficient time (e.g., 1 hour) to ensure equilibrium is reached. The temperature of the thermostat is maintained at the desired experimental temperature (e.g., 0, 25, or 55 °C).

-

Sampling: After equilibration, the sealed tube is connected to a glass filter and a sampling tube. The pressure in the sampling tube is reduced using an aspirator.

-

Filtration: The stopcocks are opened to allow the saturated solution to be drawn through the glass filter into the sampling tube, separating the solid phase from the liquid phase.

-

Analysis: The collected sample of the saturated solution is then analyzed to determine the concentration of nickel ions and free ammonia.

The following diagram illustrates the experimental workflow for the solubility determination.

Chemical Equilibria

The dissolution of hexaamminenickel(II) sulfate in aqueous ammonia involves a complex equilibrium between the solid phase and the various nickel(II)-ammine complexes in solution. The primary equilibrium can be represented as:

[Ni(NH₃)₆]SO₄(s) ⇌ [Ni(NH₃)₆]²⁺(aq) + SO₄²⁻(aq)

The hexaamminenickel(II) ion in solution is in equilibrium with other nickel(II)-ammine complexes with lower coordination numbers, as well as the aquated nickel(II) ion, [Ni(H₂O)₆]²⁺. The distribution of these species is dependent on the concentration of free ammonia.

[Ni(H₂O)₆]²⁺ + nNH₃ ⇌ [Ni(NH₃)ₙ(H₂O)₆₋ₙ]²⁺ + nH₂O (where n = 1 to 6)

An increase in the concentration of free ammonia shifts the equilibrium towards the formation of the hexaamminenickel(II) ion, [Ni(NH₃)₆]²⁺. According to Le Chatelier's principle, this increase in the concentration of the common ion, [Ni(NH₃)₆]²⁺, drives the dissolution equilibrium of solid [Ni(NH₃)₆]SO₄ to the left, resulting in a decrease in its solubility.

The following diagram illustrates the logical relationship of the chemical equilibria involved in the dissolution process.

References

An In-depth Technical Guide to the Preparation of Hexaamminenickel(II) Iodide from Nickel(II) Iodide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis of hexaamminenickel(II) iodide, a coordination compound with applications in various chemical research areas. The document details the underlying chemical principles, an adapted experimental protocol, and relevant characterization data.

Introduction

Hexaamminenickel(II) iodide, [Ni(NH₃)₆]I₂, is a coordination complex in which a central nickel(II) ion is coordinated to six ammonia (NH₃) ligands. The compound is a yellow crystalline solid. The synthesis involves a ligand exchange reaction where the water molecules in the hydrated nickel(II) iodide complex are displaced by ammonia molecules. This reaction is driven by the formation of the thermodynamically more stable hexaammine complex.

The general reaction is as follows:

[Ni(H₂O)₆]²⁺(aq) + 6NH₃(aq) ⇌ [Ni(NH₃)₆]²⁺(aq) + 6H₂O(l)

The hexaamminenickel(II) iodide then precipitates from the aqueous solution.

Physicochemical Data

A summary of the key quantitative data for the reactants and the final product is presented in Table 1.

Table 1: Physicochemical Properties of Key Compounds

| Compound | Formula | Molar Mass ( g/mol ) | Appearance | Density (g/cm³) |

| Nickel(II) Iodide (anhydrous) | NiI₂ | 312.50 | Black solid | 5.384 |

| Nickel(II) Iodide Hexahydrate | NiI₂·6H₂O | 420.59 | Bluish-green solid | - |

| Hexaamminenickel(II) Iodide | [Ni(NH₃)₆]I₂ | 414.70 | Yellow powder | 2.10 |

Experimental Protocol

The following protocol is an adapted method based on the well-established synthesis of the analogous hexaamminenickel(II) chloride. Researchers should exercise standard laboratory safety precautions, including the use of personal protective equipment, and perform the reaction in a well-ventilated fume hood due to the use of concentrated ammonia.

Materials and Reagents

-

Nickel(II) iodide hexahydrate (NiI₂·6H₂O)

-

Concentrated aqueous ammonia (28-30% NH₃)

-

Distilled or deionized water

-

Ethanol (95%)

-

Diethyl ether (optional, for drying)

Equipment

-

Beakers

-

Graduated cylinders

-

Magnetic stirrer and stir bar

-

Ice bath

-

Büchner funnel and flask

-

Vacuum filtration apparatus

-

Watch glass

-

Spatula

-

Drying oven or desiccator

Synthesis Procedure

-

Dissolution of Nickel(II) Iodide:

-

Weigh approximately 4.2 g (10 mmol) of nickel(II) iodide hexahydrate and place it in a 100 mL beaker.

-

Add 10 mL of distilled water and stir with a magnetic stirrer until the nickel salt is fully dissolved. The solution should be bluish-green.

-

-

Formation of the Hexaammine Complex:

-

In a fume hood, slowly add 15 mL of concentrated aqueous ammonia to the nickel iodide solution while stirring continuously.

-

A color change from bluish-green to a deep blue or violet solution will be observed, indicating the formation of the hexaamminenickel(II) complex. The yellow solid product should begin to precipitate.

-

-

Crystallization:

-

Continue stirring the mixture for 15-20 minutes to ensure complete reaction.

-

Cool the beaker in an ice bath for 30 minutes to maximize the precipitation of the product.

-

-

Isolation and Washing of the Product:

-

Set up a Büchner funnel with filter paper for vacuum filtration.

-

Filter the yellow precipitate under vacuum.

-

Wash the collected solid with two 10 mL portions of cold 95% ethanol to remove any unreacted starting materials and excess ammonia.

-

Optionally, wash the solid with a small portion of diethyl ether to aid in drying.

-

-

Drying:

-

Continue to draw air through the funnel for 10-15 minutes to partially dry the product.

-

Transfer the yellow crystalline product to a pre-weighed watch glass.

-

Dry the product in a desiccator or in a low-temperature oven (around 50-60 °C) until a constant weight is achieved.

-

Yield Calculation

-

Theoretical Yield:

-

Moles of NiI₂·6H₂O = (mass of NiI₂·6H₂O used) / (molar mass of NiI₂·6H₂O)

-

Theoretical mass of [Ni(NH₃)₆]I₂ = (moles of NiI₂·6H₂O) × (molar mass of [Ni(NH₃)₆]I₂)

-

-

Percentage Yield:

-

Percentage Yield = (actual mass of product / theoretical mass of product) × 100%

-

Characterization

The synthesized hexaamminenickel(II) iodide can be characterized using various analytical techniques to confirm its identity and purity.

Table 2: Expected Characterization Data

| Technique | Expected Results |

| Appearance | Yellow crystalline powder. |

| Infrared (IR) Spectroscopy | Presence of N-H stretching and bending vibrations from the coordinated ammonia ligands. Absence of broad O-H stretch from water of hydration. |

| UV-Visible Spectroscopy | Absorption bands characteristic of the [Ni(NH₃)₆]²⁺ complex in solution. |

| Elemental Analysis | Experimentally determined percentages of Ni, H, N, and I should be in close agreement with the calculated theoretical values. |

Diagrams

Reaction Pathway

Caption: Reaction pathway for the synthesis of hexaamminenickel(II) iodide.

Experimental Workflow

Caption: Experimental workflow for the synthesis of hexaamminenickel(II) iodide.

Logical Relationship of Components

Caption: Logical relationship of the components in hexaamminenickel(II) iodide.

A Technical Guide to Calculating the Theoretical Yield of Hexaamminenickel(II) Chloride

This guide provides a comprehensive overview for researchers, scientists, and drug development professionals on the principles and practical steps involved in calculating the theoretical yield for the synthesis of hexaamminenickel(II) chloride, [Ni(NH₃)₆]Cl₂. Accurate determination of the theoretical yield is fundamental to evaluating reaction efficiency and optimizing synthetic protocols.

The Underlying Chemistry: Synthesis of Hexaamminenickel(II) Chloride

The synthesis of hexaamminenickel(II) chloride is a classic example of a ligand substitution reaction. In an aqueous solution, the nickel(II) ion exists as the hexaquanickel(II) complex, [Ni(H₂O)₆]²⁺. When concentrated ammonia (NH₃) is introduced, the water ligands are displaced by ammonia molecules, which form stronger coordinate bonds with the nickel center.[1][2] This results in the formation of the more stable hexaamminenickel(II) complex, [Ni(NH₃)₆]²⁺. The complex then precipitates from the solution as a chloride salt.

The balanced chemical equation for this reaction is:

[Ni(H₂O)₆]Cl₂ (aq) + 6 NH₃ (aq) → [Ni(NH₃)₆]Cl₂ (s) + 6 H₂O (l) [1][2]

This equation is the cornerstone of the theoretical yield calculation, as it defines the stoichiometric relationship between the reactants and the product. The molar ratio between nickel(II) chloride hexahydrate and hexaamminenickel(II) chloride is 1:1, while the ratio between nickel(II) chloride hexahydrate and ammonia is 1:6.

Core Concepts: Theoretical Yield and Limiting Reactant

The theoretical yield is the maximum quantity of a product that can be formed from the given amounts of reactants, assuming the reaction goes to completion with 100% efficiency.[3][4][5] It is a calculated value based on the stoichiometry of the reaction. In practice, the amount of product actually obtained, known as the actual yield , is often less than the theoretical yield due to factors like incomplete reactions, side reactions, or loss of product during isolation and purification.[3][6]

To calculate the theoretical yield, one must first identify the limiting reactant . This is the reactant that is completely consumed first in a chemical reaction, thereby limiting the amount of product that can be formed.[6] Any reactants that are not completely consumed are referred to as excess reactants. In the synthesis of hexaamminenickel(II) chloride, ammonia is typically added in excess to ensure the complete conversion of the nickel salt, making nickel(II) chloride hexahydrate the limiting reactant.[7]

Quantitative Data for Calculation

Accurate molar masses are critical for converting between the mass of a substance and its number of moles. The table below summarizes the necessary data for this calculation.

| Compound | Chemical Formula | Molar Mass ( g/mol ) |

| Nickel(II) Chloride Hexahydrate | NiCl₂·6H₂O or [Ni(H₂O)₆]Cl₂ | 237.69 |

| Ammonia | NH₃ | 17.03 |

| Hexaamminenickel(II) Chloride | [Ni(NH₃)₆]Cl₂ | 231.78 |

Molar masses sourced from PubChem and other chemical databases.[7][8][9][10][11][12][13][14]

Step-by-Step Calculation of Theoretical Yield

The process of calculating the theoretical yield can be broken down into a logical sequence of steps. The following diagram illustrates this workflow.

Caption: Workflow for Theoretical Yield Calculation.

Example Calculation:

Let's assume a researcher starts with 5.996 g of Nickel(II) Chloride Hexahydrate (NiCl₂·6H₂O) and an excess of concentrated ammonia.

Step 1: Calculate the moles of the limiting reactant. Since ammonia is in excess, NiCl₂·6H₂O is the limiting reactant.

-

Moles of NiCl₂·6H₂O = Mass / Molar Mass

-

Moles = 5.996 g / 237.69 g/mol = 0.02523 moles

Step 2: Determine the moles of the product. Based on the 1:1 stoichiometry between [Ni(H₂O)₆]Cl₂ and [Ni(NH₃)₆]Cl₂ from the balanced equation, the moles of product formed will be equal to the moles of the limiting reactant consumed.

-

Moles of [Ni(NH₃)₆]Cl₂ = 0.02523 moles

Step 3: Calculate the theoretical yield in grams. Convert the moles of the product to its mass using its molar mass.

-

Theoretical Yield = Moles of Product × Molar Mass of Product

-

Theoretical Yield = 0.02523 moles × 231.78 g/mol = 5.848 g

Thus, the theoretical yield of hexaamminenickel(II) chloride for this experiment is 5.848 grams .

The table below summarizes this sample calculation.

| Step | Reactant/Product | Mass (g) | Molar Mass ( g/mol ) | Moles (mol) | Stoichiometric Ratio |

| 1. Moles of Limiting Reactant | NiCl₂·6H₂O | 5.996 | 237.69 | 0.02523 | 1 |

| 2. Moles of Product | [Ni(NH₃)₆]Cl₂ | - | 231.78 | 0.02523 | 1 |

| 3. Theoretical Yield | [Ni(NH₃)₆]Cl₂ | 5.848 | 231.78 | 0.02523 | - |

Standard Experimental Protocol

The following is a generalized protocol for the synthesis of hexaamminenickel(II) chloride.

-

Dissolution: Weigh approximately 4.0 to 4.5 grams of nickel(II) chloride hexahydrate (NiCl₂·6H₂O) and record the exact mass. Dissolve the salt in a minimal amount of deionized water (e.g., 10 mL) in a beaker with stirring.[1][2]

-

Reaction: In a fume hood, slowly add an excess of concentrated aqueous ammonia (e.g., 15-20 mL) to the nickel chloride solution while stirring continuously. A significant color change from green to deep purple/blue will be observed, indicating the formation of the [Ni(NH₃)₆]²⁺ complex.[15]

-

Precipitation and Crystallization: The product, [Ni(NH₃)₆]Cl₂, is less soluble and will begin to precipitate. To maximize crystal formation, cool the reaction mixture in an ice bath for 15-20 minutes with occasional stirring.[1][2]

-

Isolation: Collect the purple crystalline product by vacuum filtration using a Buchner funnel.[1]

-

Washing: Wash the collected crystals sequentially with small portions of ice-cold concentrated ammonia to remove any unreacted starting materials, followed by a volatile organic solvent like ethanol or acetone to facilitate drying.[1]

-

Drying: Continue to draw air through the funnel for several minutes to air-dry the product. The final product can then be transferred to a pre-weighed container to determine the actual yield.

By comparing the actual yield (the measured mass of the dried product) to the calculated theoretical yield, the percent yield of the reaction can be determined using the formula:

Percent Yield = (Actual Yield / Theoretical Yield) × 100% [16]

References

- 1. researchgate.net [researchgate.net]

- 2. drcarman.info [drcarman.info]

- 3. brainly.com [brainly.com]

- 4. omnicalculator.com [omnicalculator.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. byjus.com [byjus.com]

- 7. chegg.com [chegg.com]

- 8. Hexaamminenickel chloride - Wikipedia [en.wikipedia.org]

- 9. Ammonia - Wikipedia [en.wikipedia.org]

- 10. webqc.org [webqc.org]

- 11. webqc.org [webqc.org]

- 12. Hexaamminenickel(II)chloride | Cl2H18N6Ni | CID 22221640 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. Nickel chloride hexahydrate | Cl2Ni.6H2O | CID 24645 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. Nickel(II) chloride hexahydrate - Nickel(II) chloride hexahydrate [sigmaaldrich.com]

- 15. grokipedia.com [grokipedia.com]

- 16. chem.libretexts.org [chem.libretexts.org]

Methodological & Application

Application Notes and Protocols for the Synthesis of Nickel Oxide Nanoparticles using Hexaamminenickel(II) as a Precursor

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of nickel oxide (NiO) nanoparticles utilizing hexaamminenickel(II) chloride as a precursor. This method offers a straightforward approach to producing NiO nanoparticles with potential applications in various fields, including drug delivery and cancer therapy.

Introduction